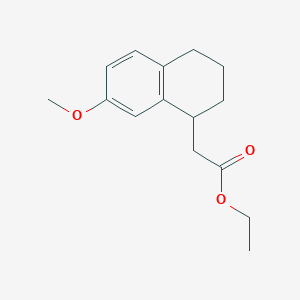
Ethyl (1,2,3,4-tetrahydro-7-methoxy-1-naphthyl)acetate
描述
Ethyl (1,2,3,4-tetrahydro-7-methoxy-1-naphthyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the acetate moiety, which is further connected to a 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1,2,3,4-tetrahydro-7-methoxy-1-naphthyl)acetate typically involves the esterification of 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl acetic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
化学反应分析
Types of Reactions
Ethyl (1,2,3,4-tetrahydro-7-methoxy-1-naphthyl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalenes.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties
作用机制
The mechanism of action of Ethyl (1,2,3,4-tetrahydro-7-methoxy-1-naphthyl)acetate involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological receptors. The acetate moiety can undergo hydrolysis to release acetic acid, which may further modulate biological activity.
相似化合物的比较
Similar Compounds
Ethyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetate: Similar structure but with a hydroxy group instead of a methoxy group.
Methyl 2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-(7-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetate: Similar structure but with a quinoline ring instead of a naphthalene ring.
Uniqueness
Ethyl (1,2,3,4-tetrahydro-7-methoxy-1-naphthyl)acetate is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties.
属性
分子式 |
C15H20O3 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC 名称 |
ethyl 2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetate |
InChI |
InChI=1S/C15H20O3/c1-3-18-15(16)9-12-6-4-5-11-7-8-13(17-2)10-14(11)12/h7-8,10,12H,3-6,9H2,1-2H3 |
InChI 键 |
NOMNBSIOKXXCJI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1CCCC2=C1C=C(C=C2)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

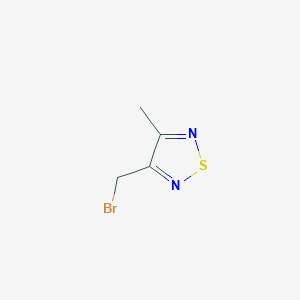

![4-[(Dimethoxyphosphoryl)methyl]benzoyl chloride](/img/structure/B8286444.png)
![2-[3-Hydroxy-5-[hydroxymethyl]phenyloxy]acetic acid, ethyl ester](/img/structure/B8286449.png)
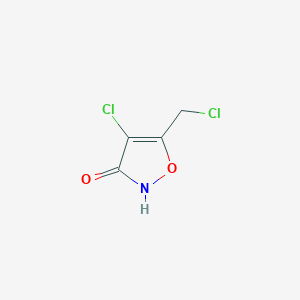
![3-[(Hexyloxy)carbonyl]pyrrolidine](/img/structure/B8286457.png)
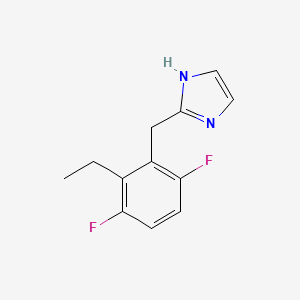
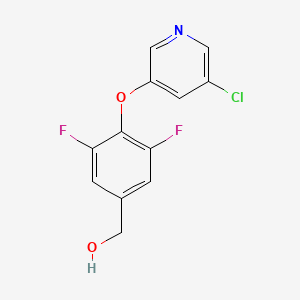
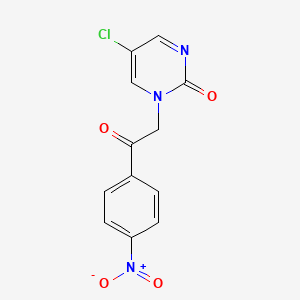
![4-bromo-1-chloro-8-fluoro-5H-pyrido[4,3-b]indole](/img/structure/B8286499.png)
![Methyl-N-(3-[2-Chloro-6-Fluorophenyl]-5-Methylisoxazol-4-oyl)-5-Aminopentanoate](/img/structure/B8286509.png)
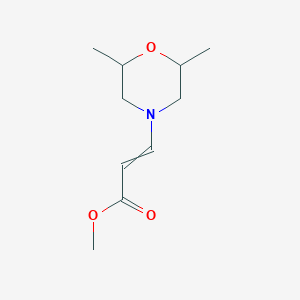
![3-[(4-Chlorophenyl)thio]-azacycloheptan-2-one](/img/structure/B8286522.png)
